molecular formula C5H10O4 B3057620 Pentanoic acid, 3,5-dihydroxy- CAS No. 83120-70-1

Pentanoic acid, 3,5-dihydroxy-

Cat. No.: B3057620
CAS No.: 83120-70-1
M. Wt: 134.13 g/mol
InChI Key: RGPXHQLKXPEHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Chemistry and Biochemistry Disciplines

In organic chemistry, 3,5-dihydroxypentanoic acid is classified as a dihydroxy carboxylic acid. The presence of both hydroxyl and carboxylic acid functional groups imparts specific chemical properties, including the ability to participate in esterification, oxidation, and reduction reactions. Its structural features make it a useful building block in organic synthesis.

From a biochemical perspective, 3,5-dihydroxypentanoic acid and its derivatives are significant. Notably, the 3,5-dihydroxy-3-methylpentanoic acid variant, also known as mevalonic acid, is a crucial intermediate in the mevalonate (B85504) pathway. chemicalbook.com This pathway is fundamental for the biosynthesis of a wide array of essential molecules in plants and animals, including sterols (like cholesterol), ubiquinone, and dolichol. chemicalbook.com Furthermore, the core structure of 3,5-dihydroxypentanoic acid is the pharmacophore group of statins, a class of cholesterol-lowering drugs. researchgate.netfrontiersin.org This structural component is responsible for inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key step in cholesterol synthesis. researchgate.netfrontiersin.org

Academic Significance and Evolving Research Trajectories

The academic significance of 3,5-dihydroxypentanoic acid and its analogs has evolved considerably. Initially, research focused on its role in fundamental biochemical pathways. For instance, early studies elucidated the role of mevalonic acid in the biosynthesis of cholesterol. chemicalbook.com

More recent research has expanded to explore the therapeutic potential of compounds containing the 3,5-dihydroxypentanoic acid moiety. The discovery that this structure is key to the activity of statins has spurred extensive research into the synthesis and modification of related molecules to develop new drugs for managing hypercholesterolemia and related cardiovascular diseases. researchgate.netfrontiersin.orgresearchgate.net

Current research trajectories are also investigating the roles of 3,5-dihydroxypentanoic acid derivatives in other biological contexts. For example, (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (ADPA) has been identified as a component of cyclic depsipeptides with immunosuppressive activity. tandfonline.com Additionally, research into the biosynthesis of 3,5-dihydroxyhexanoic acid polymers in pathogenic fungi has revealed their importance in cell wall structure and pathogenicity, opening new avenues for developing antifungal agents. biorxiv.org

Comprehensive Overview of Current Research Endeavors and Objectives

Contemporary research on 3,5-dihydroxypentanoic acid and its derivatives is multifaceted, with several key objectives:

Organic Synthesis and Methodology: A significant area of research focuses on developing efficient and stereoselective methods for synthesizing 3,5-dihydroxypentanoic acid and its analogs. tandfonline.com This includes the use of various catalysts and protecting group strategies to achieve high yields and purity. tandfonline.com For example, the stereoselective reduction of hydroxyketones is a common method employed.

Therapeutic Applications: A primary objective is the design and synthesis of new therapeutic agents based on the 3,5-dihydroxypentanoic acid scaffold. acs.org This includes the development of novel statins with improved efficacy and reduced side effects, as well as exploring the potential of these compounds in other disease areas like cancer and autoimmune disorders. chemicalbook.comresearchgate.net

Biochemical Pathway Elucidation: Researchers continue to investigate the intricate roles of 3,5-dihydroxypentanoic acid and its metabolites in various biological pathways. researchgate.net This includes studying their interactions with enzymes and their influence on metabolic regulation. chemicalbook.com Understanding these pathways in detail can provide insights into disease mechanisms and identify new drug targets.

Natural Product Synthesis: The identification of 3,5-dihydroxypentanoic acid derivatives in natural products, such as the thalassosiramides, has driven efforts to synthesize these complex molecules. tandfonline.com Total synthesis not only confirms the structure of these natural products but also provides access to larger quantities for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(7)3-5(8)9/h4,6-7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPXHQLKXPEHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314092
Record name 3,5-dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83120-70-1
Record name NSC280658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Pentanoic Acid, 3,5 Dihydroxy

Stereoselective Synthesis Approaches for Pentanoic Acid, 3,5-Dihydroxy-

Achieving stereocontrol in the synthesis of 3,5-dihydroxypentanoic acid is crucial, as the biological activity of molecules derived from it often depends on the specific stereochemistry of the chiral centers.

Enantioselective Reduction Strategies for Hydroxyketones

A key strategy for establishing the desired stereochemistry at the C-3 and C-5 positions involves the enantioselective reduction of a corresponding hydroxyketone precursor.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to secondary alcohols. researchgate.netugm.ac.id In the context of 3,5-dihydroxypentanoic acid synthesis, the reduction of a β-hydroxyketone intermediate is a critical step. google.comresearchgate.net The diastereoselectivity of this reduction can be influenced by the presence of a neighboring hydroxyl group, which can chelate to the reducing agent and direct the hydride delivery from a specific face of the carbonyl. google.com For instance, the reduction of β-hydroxyketones using sodium borohydride in the presence of alkoxydialkylboranes can produce 1,3-diols with high diastereoselectivity (at least 98:2 ratio). researchgate.net This method is considered superior to many others described in the literature. researchgate.net The choice of solvent, such as tetrahydrofuran (B95107) and/or methanol (B129727), and reaction temperatures, typically between -80°C and -30°C, are crucial for achieving high diastereoselectivity. google.com

For more controlled reductions, sodium cyanoborohydride (NaBH₃CN) in conjunction with titanium derivatives, such as titanium chlorotriisopropoxide, offers a refined approach. google.com This combination allows for the diastereoselective reduction of β-hydroxy-δ-keto esters. google.com The titanium derivative acts as a chelating agent, organizing the substrate to favor the delivery of the hydride from the cyanoborohydride to a specific face of the ketone. google.com While effective, the use of sodium cyanoborohydride may result in lower diastereoselectivity compared to sodium borohydride in some cases. google.com The reaction is typically carried out in a solvent like methanol at low temperatures, for example, -20°C. google.com

Table 1: Comparison of Reduction Methods for Hydroxyketones

Reducing Agent SystemKey FeaturesTypical Diastereoselectivity
Sodium BorohydrideCommonly used, effective with chelating groups. researchgate.netgoogle.comHigh, can exceed 98:2 with additives. researchgate.net
Sodium Cyanoborohydride with Titanium DerivativesOffers controlled reduction, chelation-controlled. google.comGenerally good, but can be lower than NaBH₄. google.com

Enantioselective Derivatization in Chiral Synthesis

Another powerful strategy involves the use of chiral auxiliaries and enzymatic processes to introduce chirality and build the desired 3,5-dihydroxypentanoic acid framework.

An important derivative, (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (ADPA), is a component of biologically active natural products like thalassosiramides. tandfonline.com Its synthesis showcases an effective enantioselective approach starting from L-serine. tandfonline.comresearchgate.net A key improvement in the synthesis involves replacing the traditional methyl ester with a tert-butyl ester to avoid harsh basic hydrolysis conditions that could cause racemization. tandfonline.com The tert-butyl ester can be removed under milder acidic conditions using trifluoroacetic acid. tandfonline.com The synthesis of the β-keto ester intermediate is achieved using a neutral magnesium salt of the corresponding ester. tandfonline.comresearchgate.net The subsequent reduction of the γ-(N,N-dibenzylamino)-β-keto ester with sodium borohydride provides the desired syn diastereomer with good diastereomeric ratios. tandfonline.com

Table 2: Key Steps in the Synthesis of Protected ADPA

StepReagents and ConditionsPurposeReference
EsterificationL-serine, tert-butyl acetate (B1210297), HClO₄Introduction of a protecting group that can be removed under mild conditions to prevent racemization. tandfonline.com
Formation of β-keto esterNeutral magnesium salt of the esterGeneration of the key intermediate for stereoselective reduction. tandfonline.comresearchgate.net
ReductionSodium Borohydride (NaBH₄)Diastereoselective reduction to form the desired syn-diol. tandfonline.com
Protection of hydroxyl grouptert-butyldimethylsilyl chloride, imidazoleProtection of the hydroxyl group for subsequent reactions. tandfonline.com

Enzymatic reactions offer a highly specific and environmentally friendly alternative for introducing chirality. Epoxide hydrolases can be used for the enantioselective ring-opening of an epoxy-pentanoic acid derivative, yielding a dihydroxypentanoic acid derivative. google.com This method is an alternative to the Sharpless asymmetric dihydroxylation. google.com For example, the epoxide ring of (2S, 3S, 4R)-2-amino-3-methyl-4,5-epoxy-pentanoic acid derivative can be converted by an epoxide hydrolase to a 2-amino-3-methyl-4,5-dihydroxypentanoic acid derivative. google.com Furthermore, chemoenzymatic approaches, which combine chemical and enzymatic steps, have been successfully employed. researchgate.netnih.gov For instance, an enzymatic transesterification can be used to resolve a racemic alcohol, establishing a key stereocenter with high enantiomeric excess. researchgate.net This chiral building block can then be elaborated through chemical steps to construct the final 3,5-dihydroxypentanoic acid derivative. researchgate.net Aldolase enzymes can also be utilized in the enantioselective assembly of chiral β,δ-dihydroxyheptanoic acid side chains, which are structurally related to 3,5-dihydroxypentanoic acid. google.com

Comprehensive Analysis of Chemical Reactivity and Derivatization Studies of Pentanoic Acid, 3,5-Dihydroxy-

The distinct chemical properties of 3,5-dihydroxypentanoic acid, stemming from its two hydroxyl groups and a carboxylic acid moiety, make it a versatile molecule for various chemical transformations. researchgate.net These functional groups allow for a range of reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in the synthesis of more complex organic molecules.

Oxidative Transformations of Hydroxyl Groups

The hydroxyl groups at the C3 and C5 positions of 3,5-dihydroxypentanoic acid are susceptible to oxidation, which can lead to the formation of ketones or further oxidation to carboxylic acids.

Formation of Ketones and Carboxylic Acids

The oxidation of the secondary hydroxyl groups on 3,5-dihydroxypentanoic acid can yield the corresponding ketones. Depending on the strength of the oxidizing agent and the reaction conditions, it is possible to selectively oxidize one or both hydroxyl groups. For instance, the formation of 3,5-dioxopentanoic acid can be achieved through the oxidation of both hydroxyl groups. Further oxidation, particularly under harsh conditions, can lead to the cleavage of carbon-carbon bonds and the formation of dicarboxylic acids. libretexts.org

Utilization of Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Several common oxidizing agents can be employed for the oxidative transformation of 3,5-dihydroxypentanoic acid.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate can oxidize the hydroxyl groups of 3,5-dihydroxypentanoic acid. libretexts.org Under controlled, mild conditions, it can convert the secondary alcohols to ketones. However, due to its strong oxidizing nature, prolonged reaction times or harsher conditions (e.g., heat) can lead to the cleavage of the carbon chain and the formation of carboxylic acids. libretexts.orgyoutube.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of Jones reagent (a solution of CrO₃ in sulfuric acid and acetone), is another effective oxidizing agent for converting secondary alcohols to ketones. google.com This reagent is known for its efficiency in oxidizing alcohols without significantly affecting other functional groups under controlled conditions. orgsyn.org

Table 1: Oxidative Transformations of 3,5-Dihydroxypentanoic Acid

Oxidizing AgentProduct(s)Conditions
Potassium Permanganate (KMnO₄)3,5-Dioxopentanoic acid, Dicarboxylic acidsMild conditions for ketone formation; harsher conditions for carboxylic acid formation. libretexts.org
Chromium Trioxide (CrO₃)3,5-Dioxopentanoic acidTypically used as Jones reagent in acetone. google.com

Reductive Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of 3,5-dihydroxypentanoic acid can be reduced to a primary alcohol, yielding a triol. This transformation adds another layer of synthetic versatility to the molecule.

Formation of Alcohols

The reduction of the carboxylic acid functional group in 3,5-dihydroxypentanoic acid results in the formation of the corresponding primary alcohol, leading to the creation of a pentanetriol. This reduction specifically targets the carbonyl group of the carboxylic acid, converting it to a methylene (B1212753) group with a hydroxyl substituent.

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The choice of reducing agent is crucial for the successful reduction of the carboxylic acid.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.com It is a strong, non-selective reagent that will readily reduce the carboxylic acid in 3,5-dihydroxypentanoic acid. masterorganicchemistry.comic.ac.uk The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (NaBH₄): In general, sodium borohydride is a milder reducing agent than lithium aluminum hydride and is not typically strong enough to reduce carboxylic acids on its own. researchgate.netmasterorganicchemistry.com However, its reactivity can be enhanced by the addition of certain reagents or by performing the reaction in specific solvent systems, which can then allow for the reduction of carboxylic acids. researchgate.net For instance, the use of sodium borohydride in combination with iodine or in a methanol-THF system has been shown to reduce carboxylic acids. researchgate.net It is also important to note that sodium borohydride can reduce ketones, a reaction that is relevant in the synthesis of some stereoisomers of 3,5-dihydroxypentanoic acid itself. google.com

Table 2: Reductive Modifications of 3,5-Dihydroxypentanoic Acid

Reducing AgentProductConditions
Lithium Aluminum Hydride (LiAlH₄)Pentane-1,3,5-triolAnhydrous ether solvent. masterorganicchemistry.comic.ac.uk
Sodium Borohydride (NaBH₄)Pentane-1,3,5-triolOften requires activating agents or specific solvent systems. researchgate.net

Substitution Reactions Involving Hydroxyl Functionalities

The hydroxyl groups of pentanoic acid, 3,5-dihydroxy- are primary sites for substitution reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton.

The conversion of the hydroxyl groups to esters is a common and versatile transformation. This can be achieved through reaction with acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com This process is an equilibrium, and to favor the formation of the ester, an excess of the alcohol is often used, or the water byproduct is removed as it is formed. masterorganicchemistry.com

A study on the structural modification of 5-substituted 3,5-dihydroxypentanoic acids and their derivatives highlighted the importance of the unsubstituted hydroxyl groups in an erythro relationship for inhibitory activity against HMG-CoA reductase. nih.gov This suggests that esterification of these hydroxyls can significantly alter the biological activity of the resulting compounds.

Detailed research findings on the esterification of similar dihydroxy acids have shown the utility of this reaction in creating derivatives with specific properties. For example, the esterification of 2,5-dihydroxypentanoic acid is utilized in the development of water-dispersible polyurethane coatings.

Table 1: Examples of Esterification Reactions

ReactantReagentProductApplication/Significance
Pentanoic acid, 3,5-dihydroxy-Acid Chloride/Anhydride (B1165640)Ester derivativeModification of biological activity, synthesis of complex molecules
2,5-Dihydroxypentanoic acidNot specifiedEster derivativesUsed in polyurethane coatings

Etherification of the hydroxyl groups in pentanoic acid, 3,5-dihydroxy- provides another route to modify its structure and properties. This can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.

While specific examples of etherification directly on pentanoic acid, 3,5-dihydroxy- are not extensively documented in the provided search results, the general principles of ether synthesis are applicable. Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, are often employed to selectively protect hydroxyl groups during multi-step syntheses. These protecting groups can be subsequently removed under specific conditions.

Pentanoic Acid, 3,5-Dihydroxy- as an Intermediate in Complex Organic Molecule Synthesis

The bifunctional nature of pentanoic acid, 3,5-dihydroxy-, containing both hydroxyl and carboxylic acid groups, makes it a valuable building block in the synthesis of more complex organic structures.

The chiral centers at the C3 and C5 positions of pentanoic acid, 3,5-dihydroxy- make it a key chiral synthon. The stereochemistry of these hydroxyl groups is crucial for the biological activity of many target molecules. For instance, the (3R,5R) stereoisomer is a critical pharmacophore in statins, a class of cholesterol-lowering drugs. researchgate.net The (3R)-syn-3,5-dihydroxypentanoic acid moiety, or its lactone equivalent, is a common structural feature in naturally occurring statins like mevastatin (B1676542) and lovastatin (B1675250), as well as synthetic statins. d-nb.infobeilstein-journals.org

The synthesis of specific stereoisomers of 3,5-dihydroxypentanoic acid derivatives often involves stereoselective reduction of a β-hydroxy ketone. d-nb.info The Narasaka–Prasad reduction is a widely used method for preparing tert-butyl (3R)-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a key building block for synthetic statins. d-nb.infobeilstein-journals.org

Pentanoic acid, 3,5-dihydroxy- and its derivatives serve as precursors to a wide range of chemical structures. Its structural framework is a key component of the pharmacophore responsible for the inhibition of HMG-CoA reductase by statins. researchgate.netnih.gov

Research has focused on synthesizing various derivatives by modifying the 5-position of the pentanoic acid chain, leading to the development of potent HMG-CoA reductase inhibitors. nih.govscilit.com These modifications can involve the introduction of different lipophilic moieties connected by various bridging units. nih.gov

The versatility of this dihydroxy acid as a precursor is further demonstrated by its use in the synthesis of analogs for structure-activity relationship studies. For example, the synthesis of tert-butyl (3S,5R)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, an enantiomer of a key intermediate for atorvastatin, has been achieved from a chiral 2-isoxazoline. d-nb.infobeilstein-journals.org

Elucidation of Metabolic Pathways and Biological Roles of Pentanoic Acid, 3,5 Dihydroxy and Its Derivatives

Interplay within Central Metabolic Networks

The mevalonate (B85504) pathway is a cornerstone of cellular metabolism, initiating with the conversion of the ubiquitous metabolite acetyl-CoA into mevalonate. creative-proteomics.com This positions the pathway at a critical juncture, integrating inputs from glycolysis, fatty acid oxidation, and amino acid metabolism, all of which can produce acetyl-CoA. creative-proteomics.com The products of the mevalonate pathway are not only vital for membrane structure and function but also for a range of cellular processes including protein glycosylation, electron transport chain function, and intracellular signaling. creative-proteomics.com

Association with the Mevalonate Pathway

The core of this metabolic network is the synthesis of mevalonic acid, a dihydroxy monocarboxylic acid that serves as the committed precursor for isoprenoid biosynthesis. chemsrc.com The metabolic journey from acetyl-CoA to the myriad of isoprenoid products underscores the pathway's significance in cellular physiology and its intricate regulation.

Mevalonic acid is the central precursor in the mevalonate pathway, which is responsible for the production of isoprene (B109036) units. fiveable.me These five-carbon building blocks, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are the fundamental units from which all isoprenoids are assembled. wikipedia.org The pathway's output is staggering in its diversity, leading to the formation of over 30,000 different biomolecules, including sterols, carotenoids, and various secondary metabolites. wikipedia.orgfiveable.me

The biosynthesis of mevalonic acid from acetyl-CoA is a three-step enzymatic process that occurs in the cytosol. wikipedia.orgresearchgate.net

Condensation of Acetyl-CoA: The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase (also known as thiolase). creative-proteomics.comnih.gov

Formation of HMG-CoA: A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is facilitated by the enzyme HMG-CoA synthase. nih.govmetwarebio.com

Reduction to Mevalonic Acid: The final and rate-limiting step is the reduction of HMG-CoA to mevalonic acid. This reaction is catalyzed by the enzyme HMG-CoA reductase and utilizes NADPH as a reducing agent. fiveable.memetwarebio.com The activity of HMG-CoA reductase is tightly regulated, making it a key control point for the entire pathway and a primary target for cholesterol-lowering drugs known as statins. wikipedia.orgfiveable.me

Enzymatic Conversions from Acetyl-CoA to Mevalonic Acid
StepSubstrate(s)EnzymeProduct
12x Acetyl-CoAAcetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthaseHMG-CoA
3HMG-CoAHMG-CoA reductaseMevalonic Acid

Following its synthesis, mevalonic acid undergoes two successive phosphorylation steps, both of which are ATP-dependent, to form mevalonate-5-pyrophosphate. metwarebio.com

First Phosphorylation: Mevalonate kinase catalyzes the phosphorylation of the 5-hydroxyl group of mevalonic acid to produce mevalonate-5-phosphate. metwarebio.comwikipedia.orgresearchgate.net

Second Phosphorylation: Phosphomevalonate kinase then catalyzes the phosphorylation of mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate. metwarebio.com

A third ATP-dependent step, catalyzed by mevalonate-5-pyrophosphate decarboxylase, results in the decarboxylation of mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP), one of the five-carbon building blocks of isoprenoids. metwarebio.com

The regulation of the mevalonate pathway is complex, involving transcriptional control, post-translational modifications, and feedback inhibition. creative-proteomics.com The expression of the gene for HMG-CoA reductase is regulated by transcription factors called sterol regulatory element-binding proteins (SREBPs), which respond to cellular cholesterol levels. frontiersin.org Additionally, the activity of HMG-CoA reductase is inhibited by phosphorylation by kinases such as AMPK and PKA, and it can be targeted for degradation via the ubiquitin-proteasome pathway. creative-proteomics.com

The isoprene units generated from mevalonic acid are the precursors for a wide range of essential molecules.

Sterols: In eukaryotes, the mevalonate pathway is the sole route for the biosynthesis of sterols, such as cholesterol in animals and ergosterol (B1671047) in fungi. researchgate.net Cholesterol is a crucial component of cell membranes and serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. frontiersin.org The synthesis of sterols from isoprene units is a multi-step process that involves the formation of squalene, which then undergoes cyclization and a series of modifications to produce the final sterol product. researchgate.net

Dolichol: Dolichols are long-chain polyisoprenoid alcohols that are synthesized from farnesyl diphosphate (B83284) (FPP), an intermediate of the mevalonate pathway. nih.govnih.gov The biosynthesis of dolichols primarily occurs in the endoplasmic reticulum. nih.gov Dolichyl phosphate (B84403) plays a critical role as a lipid carrier for sugar residues in the synthesis of N-linked glycoproteins. researchgate.net

Heme: While the primary biosynthetic pathway for heme starts with glycine (B1666218) and succinyl-CoA, the mevalonate pathway contributes to the synthesis of heme A. creative-proteomics.comfrontierspecialtychemicals.com Heme A is a specific type of heme found in cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.

Ubiquinone (Coenzyme Q): The polyisoprenoid tail of ubiquinone is derived from the mevalonate pathway. aacrjournals.orgnih.gov Ubiquinone is an essential component of the electron transport chain in mitochondria, where it functions as an electron carrier. aacrjournals.orgaacrjournals.org The synthesis of ubiquinone is crucial for cellular respiration and energy production. nih.gov

Key Products of the Mevalonate Pathway
ProductPrecursor from Mevalonate PathwayPrimary Function
Sterols (e.g., Cholesterol)Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)Membrane structure, precursor for hormones and vitamins
DolicholFarnesyl Diphosphate (FPP)Carrier of sugars in N-linked glycosylation
Heme AIsoprenoid precursorsComponent of cytochrome c oxidase in the electron transport chain
Ubiquinone (Coenzyme Q)Polyisoprenoid tail from IPP/DMAPPElectron carrier in the mitochondrial electron transport chain

Metabolic Fates and Biotransformations

While the primary metabolic fate of 3,5-dihydroxy-3-methylpentanoic acid (mevalonic acid) is its conversion to isopentenyl pyrophosphate and subsequent incorporation into a vast array of isoprenoids, the metabolic fates of the parent compound, 3,5-dihydroxypentanoic acid, are less well-defined in the scientific literature. It is plausible that it could be metabolized through pathways common to other short-chain fatty acids, potentially undergoing oxidation or other modifications. However, detailed research on its specific biotransformations is not as extensive as that for its well-studied derivative, mevalonic acid.

Equilibrium with Corresponding Lactone Forms

Pentanoic acid, 3,5-dihydroxy-, a hydroxy-carboxylic acid, can undergo an intramolecular esterification reaction to form a cyclic ester, known as a lactone. This reaction is a reversible process, leading to an equilibrium between the open-chain acid form and the closed-ring lactone form. Specifically, the hydroxyl group at the C5 position can react with the carboxylic acid group at the C1 position. This cyclization is particularly favorable when it results in the formation of a stable five- or six-membered ring. In the case of 3,5-dihydroxypentanoic acid, the intramolecular reaction between the C5 hydroxyl group and the carboxylic acid function results in a six-membered ring, a δ-lactone (delta-lactone). vanderbilt.edustudy.com

This intramolecular cyclization is an example of nucleophilic acyl substitution, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. tutorchase.com The reaction is typically catalyzed by the presence of an acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack. study.comnagwa.com The formation of the lactone is a dehydration reaction, as a molecule of water is eliminated. study.comtutorchase.com The equilibrium between the hydroxy acid and the lactone can be influenced by factors such as pH and solvent. In aqueous solutions, the equilibrium may favor the open-chain form, whereas in non-polar solvents, the lactone form may be more prevalent. The stability of the resulting lactone ring is a key driving force for this equilibrium. Six-membered rings, like the δ-lactone formed from 3,5-dihydroxypentanoic acid, are generally stable due to minimal ring strain.

Figure 1: Equilibrium between 3,5-dihydroxypentanoic acid and its δ-lactone form.
Equilibrium reaction showing the interconversion of 3,5-dihydroxypentanoic acid and its corresponding six-membered delta-lactone.
Enzymatic Conjugation Pathways (e.g., Sulfonation, Glucuronidation of Related Hydroxylated Pentanoic Acids)

The hydroxyl groups present on 3,5-dihydroxypentanoic acid make it a potential substrate for phase II conjugation reactions, such as sulfonation and glucuronidation. These enzymatic pathways are crucial for the metabolism of a wide variety of compounds, including drugs, xenobiotics, and endogenous molecules. wikipedia.org The purpose of these reactions is to increase the water solubility of the compounds, thereby facilitating their excretion from the body. wikipedia.org

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Fatty acid derivatives are known substrates for glucuronidation. wikipedia.org Studies on short-chain fatty acids (SCFAs) in intestinal cells have shown that they can be conjugated, for instance, propionate (B1217596) can enhance the formation of glucuronide and sulfate (B86663) conjugates of other metabolites. nih.gov

Sulfonation is another important conjugation pathway, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. Research on dihydrocaffeic acid, a compound with hydroxyl groups on a phenyl ring, has demonstrated that it undergoes both glucuronidation and sulfation in the liver and intestinal cells. nih.gov This suggests that the hydroxyl groups of 3,5-dihydroxypentanoic acid could similarly be targets for sulfonation. The liver is a major site for both glucuronidation and sulfation. wikipedia.orgnih.gov

Conjugation PathwayEnzyme FamilyCo-substrateGeneral Effect
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)Increases water solubility for excretion
SulfonationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Increases water solubility for excretion
Hepatic β-Oxidation of Dihydroxyphenyl-Alkanoic Acid Metabolites

While direct studies on the β-oxidation of 3,5-dihydroxypentanoic acid are limited, the metabolic fate of related fatty acids provides significant insights. The liver is a central organ for fatty acid metabolism, including β-oxidation, which is the primary pathway for breaking down fatty acids to produce energy. nih.govnih.gov This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. aocs.orgyoutube.com

The metabolism of dihydroxyphenyl-alkanoic acids, such as dihydrocaffeic acid, has been investigated. These compounds are absorbed and undergo extensive metabolism, including methylation, glucuronidation, and sulfation. nih.gov The methylated metabolite of dihydrocaffeic acid, dihydroferulic acid, can be oxidized to ferulic acid, indicating that the alkyl side chain can be a target for metabolic enzymes in the liver and intestine. nih.gov

In the context of fatty acids with modified carbon chains, such as dicarboxylic acids, peroxisomal β-oxidation is a key metabolic pathway. nih.gov It is plausible that dihydroxy-alkanoic acids could also be substrates for peroxisomal or mitochondrial β-oxidation, although the presence of hydroxyl groups might necessitate initial modifications by other enzymes. The β-oxidation pathway is tightly regulated, with enzymes like carnitine palmitoyltransferase 1 (CPT1) playing a rate-limiting role in the entry of long-chain fatty acids into the mitochondria. youtube.com

Metabolic ProcessLocationKey Enzymes (Examples)Products
Mitochondrial β-OxidationMitochondriaAcyl-CoA dehydrogenases, Carnitine palmitoyltransferasesAcetyl-CoA, NADH, FADH2
Peroxisomal β-OxidationPeroxisomesAcyl-CoA oxidasesAcetyl-CoA, H2O2

Molecular Interactions and Mechanistic Insights

Enzyme Modulation via Hydrogen Bonding and Conformational Changes

The two hydroxyl groups and the carboxylic acid group of 3,5-dihydroxypentanoic acid are key functional groups that can participate in molecular interactions with enzymes, thereby modulating their activity. Hydrogen bonding is a particularly important mechanism by which small molecules can bind to the active site of an enzyme. nih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carboxylic acid group can also participate in hydrogen bonding. researchgate.net

Studies on the inhibition of α-amylase by phenolic acids have shown that the number and position of hydroxyl groups on the molecule significantly influence its inhibitory activity, with hydrogen bonding being the primary force of interaction with amino acid residues in the enzyme's active site. nih.gov Similarly, the binding of the fungal natural product aspterric acid, a dihydroxy acid derivative, to dihydroxy acid dehydratase (DHAD) involves extensive hydrophobic interactions, but the polar groups are crucial for anchoring the inhibitor in the active site. nih.gov

The binding of a ligand to an enzyme's active site can induce conformational changes in the enzyme's structure. nih.govresearchgate.net These changes can either activate or inhibit the enzyme. For example, the enzyme dihydrofolate reductase (DHFR) is known to undergo significant conformational changes during its catalytic cycle, and the binding of substrates and inhibitors influences these dynamic states. nih.govazolifesciences.com It is conceivable that the binding of 3,5-dihydroxypentanoic acid to a target enzyme could stabilize a particular conformation, leading to an alteration of its catalytic efficiency.

Role of the Carboxylic Acid Group in Acid-Base Reactions within Biological Milieu

The carboxylic acid group of 3,5-dihydroxypentanoic acid is a weak acid, meaning it can donate a proton in an acid-base reaction. At physiological pH (around 7.4), carboxylic acids are typically deprotonated, existing as the conjugate base, a carboxylate anion (-COO⁻). vanderbilt.edu This ionization increases the water solubility of the molecule and allows it to form ionic bonds (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a protein's active site. researchgate.net

The ability to exist in both protonated and deprotonated forms is crucial for the biological activity of many carboxylic acid-containing compounds. researchgate.net In some enzymatic reactions, the carboxylate form is the active species. For instance, in the biosynthesis of glutamine and asparagine, the carboxylate groups of glutamate (B1630785) and aspartate are first activated by ATP to form highly reactive acyl phosphate intermediates before undergoing nucleophilic attack. libretexts.org This activation step transforms the unreactive carboxylate into a much better leaving group, facilitating the subsequent reaction. libretexts.org The pKa of a carboxylic acid, which is the pH at which it is 50% ionized, is a key determinant of its charge state in a given biological environment. vanderbilt.edu

Functional GroupState at Physiological pH (~7.4)Potential Interactions
Carboxylic Acid (-COOH)Deprotonated (Carboxylate, -COO⁻)Ionic bonds, Hydrogen bonds
Hydroxyl (-OH)ProtonatedHydrogen bonds

Influence on Protein Activity and Stability

The presence of hydroxyl groups on a molecule can influence its interactions with proteins and affect their activity and stability. Hydroxylation is a common post-translational modification of proteins that can regulate their stability and function. nih.gov For example, the hydroxylation of specific proline residues in the HIF-α protein targets it for degradation, while in other proteins, hydroxylation can increase stability. nih.gov Small molecules containing hydroxyl groups can mimic these interactions and potentially modulate protein stability.

Hydroxylated fatty acids are known to be important components of cellular membranes, and their presence can affect membrane properties such as fluidity and lipid packing. nih.govpnas.org These changes in the membrane environment can, in turn, influence the function of membrane-bound proteins. Furthermore, the interaction of small molecules with proteins can lead to stabilization or destabilization. While there is no direct evidence for 3,5-dihydroxypentanoic acid, studies on therapeutic protein formulations have shown that degradation products of excipients, which can include fatty acids, may lead to the formation of particles and affect the stability of the protein drug. researchgate.net The interaction of hydroxylated compounds with proteins can be complex, involving a combination of hydrogen bonding, hydrophobic interactions, and steric effects that collectively influence the protein's conformation, activity, and stability. researchgate.net

Advanced Analytical Methodologies for Research on Pentanoic Acid, 3,5 Dihydroxy

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Pentanoic acid, 3,5-dihydroxy- from complex matrices. The choice of technique is dictated by the analyte's polarity and the research objectives.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of Pentanoic acid, 3,5-dihydroxy-, a derivatization step is essential prior to GC analysis. This process modifies the analyte to increase its volatility and improve its chromatographic behavior.

Derivatization for GC Analysis:

The hydroxyl and carboxylic acid functional groups of Pentanoic acid, 3,5-dihydroxy- are polar and can lead to poor peak shape and thermal instability during GC analysis. To overcome these challenges, derivatization is employed to convert these polar groups into less polar, more volatile derivatives. Common derivatization strategies for compounds containing hydroxyl and carboxyl groups include:

Silylation: This is a widely used method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS esters are significantly more volatile and thermally stable.

Alkylation: This involves the conversion of the carboxylic acid group to an ester, typically a methyl ester. Reagents like diazomethane (B1218177) or a mixture of boron trifluoride and methanol (B129727) can be used for this purpose. The hydroxyl groups can also be alkylated.

Acylation: This method involves the reaction of the hydroxyl and carboxyl groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form esters and anhydrides.

GC Separation:

Once derivatized, Pentanoic acid, 3,5-dihydroxy- can be effectively separated using a capillary GC column. The choice of the stationary phase is critical for achieving good resolution. A nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable for the separation of the derivatized analytes.

Comprehensive Two-Dimensional Gas Chromatography (GC x GC):

For highly complex samples, comprehensive two-dimensional gas chromatography (GC x GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. In GC x GC, the effluent from the first column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. This results in a two-dimensional separation, providing a more detailed chemical fingerprint of the sample. The analysis of polar metabolites, such as derivatized organic acids, can greatly benefit from the increased resolving power of GC x GC, allowing for the separation of isomeric compounds and the reduction of matrix interferences. metabolomicscentre.ca

Table 1: GC and GC x GC Parameters for Derivatized Pentanoic acid, 3,5-dihydroxy- Analysis

ParameterGas Chromatography (GC)Comprehensive Two-Dimensional Gas Chromatography (GC x GC)
DerivatizationSilylation (e.g., BSTFA, MSTFA), Alkylation (e.g., BF3/Methanol), Acylation (e.g., TFAA)Silylation (e.g., BSTFA, MSTFA)
Column 1Nonpolar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessNonpolar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Column 2N/APolar (e.g., Polyethylene glycol), 1-2 m x 0.1 mm ID, 0.1 µm film thickness
Injector Temperature250-280 °C250-280 °C
Oven Temperature ProgramInitial temp. 50-70 °C, ramp to 280-300 °CSimilar to GC, with optimized modulation period
DetectorMass Spectrometer (MS), Flame Ionization Detector (FID)Time-of-Flight Mass Spectrometer (TOF-MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds like Pentanoic acid, 3,5-dihydroxy- without the need for derivatization.

Reversed-Phase HPLC:

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For the retention and separation of polar compounds like short-chain hydroxy acids, a highly aqueous mobile phase is often required. hplc.eulcms.cz The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter that influences the retention of ionizable compounds like carboxylic acids. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC):

Hydrophilic interaction liquid chromatography (HILIC) is an alternative to RP-HPLC for the separation of highly polar compounds. HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. This technique can provide enhanced retention for very polar analytes that are poorly retained in reversed-phase systems.

Table 2: HPLC Parameters for Pentanoic acid, 3,5-dihydroxy- Analysis

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary PhaseC18, C8Silica, Amide, Diol
Mobile Phase (Aqueous)Acidified water (e.g., 0.1% Formic Acid), Phosphate bufferAqueous buffer (e.g., Ammonium formate)
Mobile Phase (Organic)Acetonitrile, MethanolAcetonitrile
Elution ModeIsocratic or GradientGradient
DetectorUV (at low wavelengths, e.g., 210 nm), Mass Spectrometer (MS)Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)

High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput and the ability to perform post-chromatographic derivatization for visualization. For the analysis of organic acids like Pentanoic acid, 3,5-dihydroxy-, HPTLC can be a valuable tool.

After separation on the HPTLC plate, the plate is dried, and a colorimetric reagent is applied to visualize the separated compounds. A variety of reagents can be used for the detection of carboxylic acids, which react to produce colored spots. The intensity of the color can be quantified using a densitometer. This approach allows for the selective detection and quantification of carboxylic acids in a sample. uni-hohenheim.de

Spectrometric Characterization Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with chromatographic separation techniques, it provides a powerful analytical platform.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions, providing valuable structural information.

For Pentanoic acid, 3,5-dihydroxy-, mass spectrometry can be coupled with either GC or LC. In GC-MS, the derivatized analyte is ionized, typically by electron ionization (EI), which produces a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. In LC-MS, a soft ionization technique, such as electrospray ionization (ESI), is used.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like Pentanoic acid, 3,5-dihydroxy-. ESI can be operated in either positive or negative ion mode.

Negative Ion Mode ESI:

For carboxylic acids, negative ion mode ESI is often preferred. In this mode, the molecule is deprotonated to form a [M-H]⁻ ion. For Pentanoic acid, 3,5-dihydroxy- (molecular weight 134.13 g/mol ), the expected [M-H]⁻ ion would be at an m/z of 133.1.

Tandem Mass Spectrometry (MS/MS) Fragmentation:

Tandem mass spectrometry of the [M-H]⁻ ion of dihydroxy acids can provide valuable structural information. The fragmentation of such ions is influenced by the number and position of the hydroxyl groups. nih.govnih.gov Common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). For Pentanoic acid, 3,5-dihydroxy-, characteristic fragment ions would be expected from the neutral losses of H₂O and CO₂ from the precursor ion. The fragmentation patterns can help to confirm the identity of the compound and distinguish it from isomers. nih.govnih.gov The development of LC-ESI-MS/MS methods allows for the highly sensitive and selective quantification of polar organic acids in complex biological matrices. nih.govlcms.cznih.gov

Table 3: ESI-MS/MS Parameters for Pentanoic acid, 3,5-dihydroxy- Analysis

ParameterValue/Description
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (MS1)[M-H]⁻ at m/z 133.1
Collision GasArgon or Nitrogen
Expected Product Ions (MS2)Ions corresponding to neutral losses of H₂O and CO₂
ApplicationStructural confirmation and quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Pentanoic acid, 3,5-dihydroxy-. Its primary advantage is the ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments, providing a high degree of confidence in compound identification. umb.educhemrxiv.org

When coupled with techniques like liquid chromatography (LC) and electrospray ionization (ESI), HRMS can detect and identify Pentanoic acid, 3,5-dihydroxy- in complex mixtures. In negative ion mode ESI, the molecule readily loses a proton from its carboxylic acid group to form the [M-H]⁻ ion. The high resolving power of HRMS distinguishes this ion from other potential compounds with the same nominal mass but different elemental compositions. pnnl.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce a characteristic pattern. Expected fragmentation pathways include the loss of water (H₂O) from the hydroxyl groups and the loss of carbon dioxide (CO₂) from the carboxyl group.

Table 1: Theoretical HRMS Data for Pentanoic acid, 3,5-dihydroxy-

SpeciesElemental FormulaTheoretical Exact Mass (Da)
[M-H]⁻C₅H₉O₄⁻133.0506
[M-H-H₂O]⁻C₅H₇O₃⁻115.0400
[M-H-CO₂]⁻C₄H₉O₂⁻89.0608

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of Pentanoic acid, 3,5-dihydroxy-, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Pentanoic acid, 3,5-dihydroxy-, distinct signals are expected for the protons on each carbon. The chemical shifts are influenced by the electronegative oxygen atoms, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbons are characteristic of their functional group type (e.g., carboxyl, alcohol, or alkane).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentanoic acid, 3,5-dihydroxy- (in D₂O)

Atom Position¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
C1 (-COOH)--~178-182
C2 (-CH₂)~2.4-2.6Doublet of doublets (dd)~45-50
C3 (-CHOH)~4.1-4.3Multiplet (m)~68-72
C4 (-CH₂)~1.6-1.8Multiplet (m)~42-46
C5 (-CH₂OH)~3.6-3.8Triplet (t)~60-64

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The FTIR spectrum of Pentanoic acid, 3,5-dihydroxy- would display characteristic absorption bands corresponding to its hydroxyl and carboxylic acid moieties. A very broad absorption band in the high-wavenumber region is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid and alcohol groups. A strong, sharp absorption band is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.

Table 3: Characteristic FTIR Absorption Bands for Pentanoic acid, 3,5-dihydroxy-

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid & Alcohol)Stretching3500 - 2500 (very broad)
C-H (Aliphatic)Stretching2960 - 2850
C=O (Carboxylic Acid)Stretching1730 - 1700 (strong)
C-OStretching1300 - 1000

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The high polarity and low volatility of Pentanoic acid, 3,5-dihydroxy- pose challenges for certain analytical techniques, particularly gas chromatography (GC). Therefore, sample preparation, including extraction and chemical derivatization, is a critical step to improve its analytical characteristics.

Derivatization for Improved Chromatographic Behavior and Detector Response

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. For Pentanoic acid, 3,5-dihydroxy-, the primary goals of derivatization are to:

Increase Volatility: By converting the polar -OH and -COOH groups into less polar, non-ionic groups, the molecule's boiling point is lowered, making it suitable for GC analysis. colostate.edu

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.

Enhance Detector Response: Derivatization can introduce moieties that improve ionization efficiency in mass spectrometry or increase the signal in other detectors. nih.gov

Specific Derivatization Reactions (e.g., Acetylation, Trimethylsilylation, Alkylation)

Several derivatization reactions are effective for the hydroxyl and carboxyl groups in Pentanoic acid, 3,5-dihydroxy-.

Trimethylsilylation: This is one of the most common methods for derivatizing compounds with active hydrogens. colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the hydroxyl and carboxylic acid groups to replace the acidic protons with non-polar trimethylsilyl (TMS) groups. sigmaaldrich.com The resulting TMS-ether/TMS-ester derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Acetylation: This reaction targets hydroxyl and amine groups. Using a reagent like acetic anhydride in the presence of a catalyst (e.g., pyridine), the hydroxyl groups of Pentanoic acid, 3,5-dihydroxy- can be converted to acetate (B1210297) esters. This reduces polarity but is primarily effective for the -OH groups.

Alkylation (Esterification): This process specifically targets the carboxylic acid group. Reagents like diazomethane or alcohols (e.g., methanol) with an acid catalyst (e.g., BF₃) convert the carboxylic acid into a methyl ester or other alkyl ester. This neutralizes the most acidic site, increasing volatility. For full derivatization for GC, alkylation is often followed by trimethylsilylation or acetylation to modify the hydroxyl groups.

Table 4: Common Derivatization Strategies for Pentanoic acid, 3,5-dihydroxy-

Derivatization MethodReagent(s)Functional Group(s) TargetedResulting Derivative
TrimethylsilylationBSTFA, MSTFA, TMCS-COOH, -OHTrimethylsilyl ester/ether
AcetylationAcetic Anhydride, Pyridine-OHAcetate ester
Alkylation (Esterification)Diazomethane, BF₃/Methanol-COOHMethyl ester

Extraction Methods (e.g., Liquid-Liquid Extraction, Supercritical Fluid Extraction)

Prior to analysis, Pentanoic acid, 3,5-dihydroxy- must often be isolated from its sample matrix (e.g., fermentation broth, plasma, or tissue homogenate).

Liquid-Liquid Extraction (LLE): LLE is a conventional method that separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. libretexts.org The extraction of Pentanoic acid, 3,5-dihydroxy- from an aqueous sample is highly pH-dependent. By acidifying the aqueous phase to a pH below the pKa of the carboxylic acid (~4-5), the molecule becomes protonated and less polar. This uncharged form can then be efficiently extracted into a moderately polar organic solvent like ethyl acetate or diethyl ether. mnstate.eduyoutube.com

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. wikipedia.org Pure supercritical CO₂ is non-polar and has limited ability to dissolve polar molecules like Pentanoic acid, 3,5-dihydroxy-. researchgate.net However, its solvating power can be significantly increased by adding a small amount of a polar co-solvent (modifier), such as methanol or ethanol. ajgreenchem.com The properties of the supercritical fluid can be fine-tuned by altering pressure and temperature, allowing for selective extraction. mdpi.com SFE offers advantages such as faster extraction times compared to LLE and easy removal of the solvent post-extraction. wikipedia.org

Isotopic Labeling and Tracing in Metabolic Research

Isotopic labeling is a technique used to track the passage of a substance through a system. It involves the use of isotopes, which are variants of a particular chemical element that differ in neutron number. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), scientists can create a "tagged" version of the compound of interest. This labeled compound is chemically identical to its unlabeled counterpart and will behave the same way in biochemical reactions.

This methodology is a cornerstone of modern metabolic research, providing profound insights into the dynamics of metabolic pathways. When a stable isotope-labeled compound is introduced into a biological system, its journey and transformation can be monitored. Analytical instruments, primarily mass spectrometers, can differentiate between the labeled and unlabeled forms of molecules based on their mass difference. This allows for the precise tracking of the atoms from the initial labeled precursor into various downstream metabolites.

The application of isotopic tracers is indispensable for understanding pathway regulation and the metabolic mechanisms of diseases. nih.gov For instance, by tracing the labeled atoms from a precursor, researchers can determine the contribution of that precursor to the synthesis of other molecules, map out novel metabolic pathways, and quantify the rate of metabolic reactions, known as metabolic flux.

In the context of Pentanoic Acid, 3,5-Dihydroxy-, introducing a ¹³C-labeled precursor could help to identify the molecules from which it is synthesized and the subsequent compounds it is converted into. This information is vital for constructing a complete picture of its metabolic role.

Stable Isotope Dilution Assays in Pathway Studies

Stable isotope dilution assays (SIDAs) represent a gold standard for the quantitative analysis of metabolites in complex biological samples. This technique combines the principles of isotope labeling with the precision of mass spectrometry to achieve highly accurate and reproducible measurements. The core of the SIDA method lies in the use of a stable isotope-labeled version of the analyte—in this case, Pentanoic Acid, 3,5-Dihydroxy-—as an internal standard.

A known amount of the labeled internal standard is added to a sample at the very beginning of the analytical procedure. This standard is chemically identical to the endogenous (unlabeled) analyte and will therefore experience the same physical and chemical changes during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

When the sample is analyzed by mass spectrometry, the instrument measures the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard. Because the amount of the internal standard added is known, the concentration of the endogenous analyte can be calculated with high precision. This method effectively corrects for variations in sample recovery and matrix effects that can interfere with the analytical signal.

The development of a SIDA for a specific compound involves the chemical synthesis of its stable isotope-labeled counterpart. For example, a SIDA for tenuazonic acid was developed using [(¹³C₆,¹⁵N)]-tenuazonic acid as the internal standard for its determination in tomato products by liquid chromatography-tandem mass spectrometry. nih.gov This assay demonstrated high accuracy, with recovery close to 100%, and excellent precision. nih.gov Similarly, a multiple stable isotope dilution assay was developed for the simultaneous determination of four cobalamins in their native forms, showcasing the power of this technique for complex analyses.

While specific research detailing a stable isotope dilution assay for Pentanoic Acid, 3,5-Dihydroxy- is not extensively documented in publicly available literature, the principles of the technique are broadly applicable. The development of such an assay would be a critical step in accurately quantifying this compound in biological fluids and tissues, thereby enabling more rigorous studies of its metabolic pathways. The table below illustrates the key parameters that would be validated in the development of a hypothetical SIDA for Pentanoic Acid, 3,5-Dihydroxy-.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking samples with known amounts of the analyte.80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

The application of stable isotope dilution assays in pathway studies allows for the precise quantification of changes in metabolite concentrations under different physiological or pathological conditions. This quantitative data is essential for understanding how metabolic pathways are regulated and how they are perturbed in disease states.

Applications in Biological and Biomedical Research

Investigational Roles in Disease Pathogenesis and Biomarker Discovery

The involvement of pentanoic acid, 3,5-dihydroxy- in fundamental biological processes positions it as a key molecule in the study of various pathological conditions. Researchers are actively exploring its implications in disease development, its potential as a diagnostic marker, and its connection to inherited metabolic disorders.

The mevalonate (B85504) pathway, in which pentanoic acid, 3,5-dihydroxy- is a key metabolite, is fundamental for the synthesis of cholesterol and other non-sterol isoprenoids. These molecules are essential for numerous cellular functions. Dysregulation of this pathway has been implicated in the pathogenesis of both atherosclerosis and Alzheimer's disease. The connection lies in the pathway's role in cholesterol homeostasis and inflammation, both of which are central to the development of these chronic diseases. Research in this area is exploring how alterations in the levels of mevalonate pathway intermediates, including pentanoic acid, 3,5-dihydroxy-, may contribute to the disease processes.

Pentanoic acid, 3,5-dihydroxy- is directly implicated in the inherited metabolic disorder known as Mevalonate Kinase Deficiency (MKD). nih.govmedlineplus.govwikipedia.orgwebmd.com This rare autosomal recessive disorder is caused by mutations in the MVK gene, which encodes the enzyme mevalonate kinase. nih.govwebmd.com This enzyme is responsible for the phosphorylation of mevalonic acid, the precursor to pentanoic acid, 3,5-dihydroxy-, into 5-phosphomevalonate. nih.gov A deficiency in mevalonate kinase leads to the accumulation of mevalonic acid in the body, which is then excreted in the urine. wikipedia.orgclinexprheumatol.org

MKD presents a spectrum of clinical severity. The milder form is known as Hyperimmunoglobulinemia D Syndrome (HIDS), while the more severe form is called Mevalonic Aciduria (MVA). medlineplus.govwikipedia.orgwebmd.com Individuals with HIDS typically experience recurrent episodes of fever, abdominal pain, joint pain, and skin rashes. medlineplus.govwebmd.com In contrast, MVA is characterized by more persistent and severe symptoms, including developmental delay, neurological problems, and failure to thrive. medlineplus.govclinexprheumatol.org The severity of the disease correlates with the residual activity of the mevalonate kinase enzyme. nih.gov

Clinical Spectrum of Mevalonate Kinase Deficiency (MKD)
FeatureHyperimmunoglobulinemia D Syndrome (HIDS) - Milder FormMevalonic Aciduria (MVA) - Severe Form
Clinical PresentationRecurrent episodes of fever, lymphadenopathy, abdominal pain, joint pain, skin rashes. medlineplus.govwebmd.comConstant symptoms including developmental delay, ataxia, seizures, and failure to thrive. medlineplus.gov
Symptom FrequencyEpisodic, with symptom-free intervals. medlineplus.govChronic and persistent. medlineplus.gov
Biochemical HallmarkElevated levels of mevalonic acid in urine. wikipedia.orgclinexprheumatol.org
Genetic BasisMutations in the MVK gene leading to reduced mevalonate kinase activity. nih.govwebmd.com

The measurement of pentanoic acid, 3,5-dihydroxy- and its metabolites holds promise for their use as biomarkers. For instance, in the context of Mevalonate Kinase Deficiency, elevated urinary levels of mevalonic acid are a key diagnostic indicator. wikipedia.orgclinexprheumatol.org

Separately, metabolites with a similar structural backbone, such as 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), have been investigated as biomarkers for the intake of whole grains. nih.govresearchgate.net DHPPA is a metabolite of alkylresorcinols, which are phenolic lipids found in high concentrations in the bran of wheat and rye. nih.govresearchgate.net Studies have shown a significant correlation between the urinary excretion of DHPPA and the consumption of whole-grain foods, suggesting its utility as an objective measure of dietary intake in nutritional epidemiology. nih.govresearchgate.net

Investigational Biomarkers Related to Dihydroxypentanoic Acid Structures
BiomarkerAssociated Condition/IntakeSample TypeKey Findings
Mevalonic Acid (Pentanoic acid, 3,5-dihydroxy-3-methyl-)Mevalonate Kinase Deficiency (MKD)UrineElevated levels are a primary diagnostic marker for this inherited metabolic disorder. wikipedia.orgclinexprheumatol.org
3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA)Whole-Grain IntakeUrineUrinary excretion is significantly associated with the intake of whole-grain wheat and rye. nih.govresearchgate.net

The mevalonate pathway is a critical target in both oncology and autoimmune disease research. nih.gov Inhibition of this pathway has been shown to have anti-tumor effects in various cancers, including ovarian cancer. nih.govresearchgate.netresearchgate.net By blocking the production of intermediates necessary for cell growth and survival, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, inhibitors of the mevalonate pathway can induce apoptosis and reduce the vitality of cancer cells. nih.govresearchgate.net

Furthermore, the classification of Mevalonate Kinase Deficiency as a metabolic autoinflammatory disorder underscores the link between the mevalonate pathway and the immune system. nih.govwebmd.com The inflammatory episodes characteristic of MKD highlight the role of mevalonate pathway intermediates in regulating inflammatory responses. This connection has spurred research into the potential of targeting this pathway for the treatment of a broader range of autoimmune and autoinflammatory conditions.

Fundamental Contributions to Drug Design and Development

The chemical structure of pentanoic acid, 3,5-dihydroxy- has served as a foundational element in the design and synthesis of novel therapeutic agents. Its specific stereochemistry and functional groups have been exploited to create potent and selective enzyme inhibitors.

The dihydroxy acid moiety of pentanoic acid, 3,5-dihydroxy- is a key pharmacophore in the design of statin drugs, which are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. This structural motif mimics the natural substrate of the enzyme, allowing statins to effectively block cholesterol synthesis.

Beyond its role in the development of statins, the pentanoic acid, 3,5-dihydroxy- scaffold is a versatile starting material for the synthesis of other biologically active molecules. Its functional groups can be readily modified to create a diverse range of chemical entities with potential therapeutic applications. For example, derivatives of 3,5-dihydroxy heptanoic acids are being explored for various medicinal purposes. The principles of stereoselective synthesis are crucial in this context to produce the specific isomers with the desired biological activity.

Modulators of Enzymatic Activity Relevant to Metabolic Regulation

Pentanoic acid, 3,5-dihydroxy-, particularly its stereoisomers, has garnered attention in biomedical research for its role as a key structural motif in the modulation of enzymatic activity, especially within metabolic pathways. The (3R,5R) stereoisomer of 3,5-dihydroxypentanoic acid is recognized as a crucial pharmacophore—the essential part of a molecule responsible for its pharmacological activity—in the class of cholesterol-lowering drugs known as statins.

Statins, such as lovastatin (B1675250) and simvastatin, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. The structural portion of these complex drug molecules that mimics the natural substrate of the enzyme is derived from a dihydroxy acid structure, highlighting the significance of the 3,5-dihydroxy-pentanoic acid framework in designing effective enzyme inhibitors. The presence of two hydroxyl groups and a carboxylic acid group allows this compound to bind effectively to the active site of the enzyme, thereby blocking the synthesis of cholesterol.

The significance of hydroxycarboxylic acids (HCAs) as signaling molecules that regulate metabolic functions is an active area of research. These molecules can interact with specific G protein-coupled receptors, now known as hydroxy-carboxylic acid (HCA) receptors, which are involved in processes like the inhibition of lipolysis (the breakdown of fats) in fat cells. While research has specifically identified compounds like 3,5-dihydroxybenzoic acid as agonists for HCA1 receptors, the structural similarities suggest that other dihydroxy acids could play roles in metabolic regulation through similar receptor-mediated pathways. nih.gov

Interdisciplinary Research Areas

Research in Biodegradable Polymer Development

In the field of materials science, Pentanoic acid, 3,5-dihydroxy- is a valuable monomer for the development of biodegradable polymers, specifically within the family of polyhydroxyalkanoates (PHAs). westminster.ac.uk PHAs are bio-based polyesters produced by various microorganisms and are noted for their biodegradability, making them a sustainable alternative to conventional petroleum-based plastics. wikipedia.orgresearchgate.netinternationalscholarsjournals.org

PHAs are a broad family of polyhydroxyesters derived from 3-, 4-, 5-, and 6-hydroxyalkanoic acids. westminster.ac.uk The incorporation of monomers with multiple hydroxyl groups, such as 3,5-dihydroxypentanoic acid, into the polymer chain is a key strategy for tuning the material properties of the resulting bioplastic. The presence of additional hydroxyl groups can increase hydrophilicity and potentially alter the degradation rate and mechanical properties of the polymer.

Research in this area focuses on how different monomer units affect the final characteristics of the PHA polymer. For instance, the copolymerization of standard PHA monomers like 3-hydroxybutyrate (B1226725) with monomers containing extra functional groups can lead to polymers with enhanced flexibility, toughness, or different thermal properties. researchgate.net The dual hydroxyl functionality of 3,5-dihydroxypentanoic acid offers opportunities to create cross-linked polymer networks, leading to materials with increased strength and stability. These tailored biopolymers have potential applications in packaging, medicine, and agriculture. westminster.ac.uknih.gov

Table 1: Properties of Polyhydroxyalkanoates (PHAs) and their Monomers

Property Description Relevance of 3,5-dihydroxypentanoic acid
Biodegradability PHAs are degraded by microorganisms into water and carbon dioxide. The inclusion of dihydroxy monomers can influence the rate of biodegradation.
Biocompatibility PHAs are generally non-toxic and compatible with biological systems. nih.gov Suitable for medical applications like sutures, drug delivery systems, and tissue engineering scaffolds. westminster.ac.ukspecialchem.com
Thermoplasticity PHAs can be melted and reshaped, similar to conventional plastics. westminster.ac.uk Monomer composition determines melting point and processing characteristics.
Versatility Over 150 different monomers can be combined to create a wide range of materials. wikipedia.org 3,5-dihydroxypentanoic acid serves as a specialized monomer to create PHAs with unique functional properties.

Contributions to Industrial Chemical Processes

The unique chemical structure of Pentanoic acid, 3,5-dihydroxy-, which features both carboxylic acid and dual hydroxyl functional groups, makes it a versatile intermediate in various industrial chemical processes. This dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable building block for synthesizing more complex molecules.

One notable industrial application is its use as a precursor in the synthesis of polyurethane coatings that can air-dry. The hydroxyl groups can react with isocyanates to form the urethane (B1682113) linkages characteristic of polyurethanes, while the carboxylic acid group can be used to impart desired properties such as water dispersibility or adhesion.

Furthermore, hydroxycarboxylic acids are fundamental in the large-scale production of various organic compounds. The ability to undergo reactions at both the acid and alcohol sites allows for the creation of polyesters, a major class of industrial polymers. mdpi.com While poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are well-known examples, the use of dihydroxy monomers like 3,5-dihydroxypentanoic acid can lead to polyesters with different properties. Its structural similarity to key components in pharmaceuticals also positions it as a valuable starting material or intermediate in the synthesis of active pharmaceutical ingredients.

Table 2: Industrial Applications of Hydroxycarboxylic Acids

Industrial Sector Application Role of 3,5-dihydroxypentanoic acid
Polymers & Coatings Precursor for polyurethane coatings. The two hydroxyl groups react to form the polymer backbone, enhancing cross-linking and coating durability.
Chemical Synthesis Intermediate and building block for complex organic molecules. Its multiple reactive sites (one carboxyl, two hydroxyls) allow for the synthesis of diverse chemical structures.
Pharmaceuticals Starting material for active pharmaceutical ingredients. Its core structure is a pharmacophore in important drug classes like statins.
Bioplastics Monomer for biodegradable polyesters (PHAs). westminster.ac.uk Contributes to creating bioplastics with tailored properties for specific applications.

Future Research Directions and Unexplored Avenues for Pentanoic Acid, 3,5 Dihydroxy

Emerging Synthetic Methodologies and Catalyst Development

Future research into the synthesis of pentanoic acid, 3,5-dihydroxy- is likely to focus on developing more efficient, stereoselective, and sustainable methods. Building on existing knowledge of synthesizing related hydroxy acids, several key areas for investigation emerge.

One promising direction is the advancement of biocatalytic and enzymatic synthesis routes . These methods offer high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis. Future studies could explore the use of engineered enzymes, such as oxidoreductases and transferases, to convert biomass-derived precursors into 3,5-dihydroxypentanoic acid. The development of novel metabolic pathways in microorganisms for the production of various 3-hydroxyalkanoic acids could also be adapted for this specific compound.

Another critical area is the development of advanced catalytic reduction and hydrogenation processes . For instance, the catalytic hydrogenation of biosourced 3-hydroxy-2-pyrone-6-carboxylic acid has been shown to be an efficient method for producing dihydroxyadipic acid. nih.gov Similar strategies using novel metal catalysts could be explored for the synthesis of 3,5-dihydroxypentanoic acid. Research into visible light-mediated photoredox catalysis also presents an innovative approach for the synthesis of hydroxylated products. nih.gov

Potential Synthetic Methodology Key Research Focus Anticipated Advantages
BiocatalysisEnzyme engineering, metabolic pathway designHigh stereoselectivity, sustainable, mild reaction conditions
Catalytic HydrogenationNovel metal catalyst development (e.g., Pd/C)High diastereoselectivity, potential for use of renewable feedstocks
Photoredox CatalysisVisible light-mediated reactionsOperationally simple, avoids harsh reagents

Advanced Omics-Based Pathway Delineation and Interactome Mapping

To understand the biological significance of pentanoic acid, 3,5-dihydroxy-, future research will need to employ advanced "omics" technologies. These approaches can help to delineate its metabolic pathways and map its interactions with other molecules in biological systems.

Metabolomics and lipidomics will be crucial for identifying and quantifying 3,5-dihydroxypentanoic acid in various biological samples. Pathway analysis of metabolomics data can help to link changes in its concentration to specific biological pathways. mdpi.com Given its structural similarity to short-chain fatty acids (SCFAs), it may play a role in regulating energy metabolism and gut microbiota. nih.govresearchgate.net Future studies could investigate its influence on SCFA signaling pathways and its interactions with SCFA receptors like FFAR2 and FFAR3. nih.govnih.gov

Interactome mapping will be essential for identifying the proteins and other molecules that interact with 3,5-dihydroxypentanoic acid. This can provide insights into its mechanism of action at a molecular level. As a hydroxycarboxylic acid, it has the potential to interact with the active sites of enzymes and other proteins through hydrogen bonding, thereby modulating their activity.

Omics Approach Research Goal Potential Biological Insights
MetabolomicsIdentify and quantify in biological systemsRole in energy metabolism, gut health
LipidomicsUnderstand its role in lipid metabolismInfluence on fatty acid synthesis and oxidation
ProteomicsMap protein interactions (Interactome)Identification of target enzymes and receptors

Novel Therapeutic Targets and Expanded Biomedical Applications

The structural characteristics of pentanoic acid, 3,5-dihydroxy- suggest its potential as a precursor for biocompatible polymers and as a bioactive molecule itself.

A significant area of future research is its use as a monomer for the synthesis of polyhydroxyalkanoates (PHAs) . PHAs are biodegradable and biocompatible polyesters with a wide range of biomedical applications, including in tissue engineering, drug delivery, and as biodegradable implants. nih.govmdpi.comresearchgate.netnih.govmdpi.com Research could focus on creating novel PHAs with tailored properties based on 3,5-dihydroxypentanoic acid. These new biomaterials could be used to develop advanced scaffolds for tissue regeneration, nanoparticles for targeted drug delivery, and resorbable medical devices. mdpi.comnih.govmdpi.com

Furthermore, as a short-chain dihydroxy-carboxylic acid, it may possess inherent therapeutic properties. Dihydroxy fatty acids are known to have biological activity, and related phenolic compounds have shown antioxidant and anti-inflammatory effects. mdpi.com Future investigations could explore its potential as an anti-inflammatory agent or its role in modulating cellular signaling pathways related to metabolic diseases. nih.gov

Potential Application Research Focus Examples of Use
Tissue EngineeringDevelopment of PHA-based scaffoldsScaffolds for bone, cartilage, and nerve regeneration mdpi.comnih.gov
Drug DeliveryCreation of PHA-based nanoparticlesTargeted delivery of anticancer drugs or antibiotics nih.govmdpi.com
Biodegradable ImplantsFabrication of resorbable medical devicesSutures, stents, and bone pins mdpi.comnih.gov
Bioactive MoleculeInvestigation of anti-inflammatory propertiesModulation of inflammatory signaling pathways

Innovations in Environmental and Industrial Chemical Processes

Beyond biomedical applications, future research on pentanoic acid, 3,5-dihydroxy- could lead to innovations in environmental and industrial processes.

One key area is its potential role in the bioremediation of environmental pollutants. The degradation of certain organic compounds can produce dihydroxy acids. researchgate.net Understanding the microbial pathways that produce and degrade 3,5-dihydroxypentanoic acid could lead to the development of engineered microorganisms for cleaning up contaminated sites. Additionally, dihydroxyacid dehydratases, enzymes involved in the metabolism of dihydroxy acids, have been identified as potential targets for controlling the growth of harmful cyanobacteria. nih.gov

In the industrial sector, there is growing interest in producing chemicals from renewable resources. Pentanoic acid, 3,5-dihydroxy- could be a valuable platform chemical derived from biomass. Its dual hydroxyl and carboxylic acid functionalities make it a suitable precursor for the synthesis of various polymers, including polyesters and polyurethanes. Future research could focus on optimizing its production from sustainable feedstocks and exploring its use in the creation of new bio-based materials.

Sector Potential Application Research Direction
EnvironmentalBioremediationEngineering microbes for pollutant degradation
EnvironmentalMicrobial Growth ControlTargeting dihydroxyacid dehydratases in cyanobacteria nih.gov
IndustrialBio-based PolymersSynthesis of polyesters and polyurethanes from renewable sources
IndustrialPlatform ChemicalOptimization of production from biomass

Q & A

Synthetic Routes for 3,5-Dihydroxypentanoic Acid: Methodological Considerations

Q: What are the established synthetic pathways for 3,5-dihydroxypentanoic acid, and how do reaction conditions influence yield and purity? A:

  • Chemical Synthesis :
    • Esterification-Hydroxylation : Start with pentenoic acid derivatives. Introduce hydroxyl groups via catalytic hydroxylation (e.g., using OsO₄ for dihydroxylation) .
    • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to selectively protect hydroxyls during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Microbial Biosynthesis :
    • Engineered E. coli strains can produce dihydroxy acids via the fatty acid β-oxidation pathway. Optimize culture media (e.g., M9 + 2% glycerol) and induce expression with IPTG .
MethodKey Reagents/ConditionsYield (%)Purity (HPLC)
Chemical (OsO₄)OsO₄, NMO, acetone/water, 0°C65–75≥90%
Microbial (E. coli)IPTG induction, 37°C, 48h40–5085–90%

Analytical Techniques for Structural Confirmation

Q: Which analytical methods are most reliable for confirming the structure and stereochemistry of 3,5-dihydroxypentanoic acid? A:

  • NMR Spectroscopy :
    • Use 1H^1H- and 13C^{13}C-NMR to identify hydroxyl protons (δ 4.1–4.5 ppm) and carboxyl carbons (δ 170–175 ppm). Assign stereochemistry via NOESY for spatial proximity .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 147.04 (calculated for C₅H₉O₄). Use ESI-negative mode for ionization .
  • Chiral HPLC :
    • Separate enantiomers using a Chiralpak IC column (hexane:isopropanol, 90:10); retention times vary by >2 min for (R) vs. (S) forms .

Handling and Stability in Laboratory Settings

Q: What precautions are critical for handling 3,5-dihydroxypentanoic acid to ensure stability during experiments? A:

  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilized form is stable for >6 months .
  • Lab Handling :
    • Use impervious gloves (nitrile) and safety goggles. Avoid static discharge (risk of dust ignition) .
    • Work in fume hoods if heating (>100°C) to avoid inhaling decomposition products (e.g., CO₂, aldehydes) .

Isotopic Labeling for Metabolic Tracing (Advanced)

Q: How can deuterated analogs of 3,5-dihydroxypentanoic acid be synthesized and applied in metabolic flux studies? A:

  • Synthesis :
    • Use deuterated starting materials (e.g., pentanoic-3,3-d₂ acid) and H₂O/D₂O exchange under acidic conditions to introduce 2H^2H at C3/C5 .
  • Applications :
    • Track incorporation into lipid metabolites via LC-MS. Compare 2H^2H/1H^1H ratios in downstream products (e.g., acyl-CoAs) .

Resolving Stereochemical Contradictions in Synthesis (Advanced)

Q: How can conflicting data on stereoisomer ratios from synthetic protocols be resolved? A:

  • Chiral Chromatography : Use Daicel Chiralpak columns with polar organic mobile phases to quantify (R)/(S) enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral amine (e.g., L-proline) to determine absolute configuration .

Evaluating Biological Activity: In Vitro Assay Design

Q: What methodologies are recommended for assessing the enzyme inhibitory potential of 3,5-dihydroxypentanoic acid? A:

  • Kinase Inhibition Assays :
    • Use recombinant human kinases (e.g., MAPK) in ADP-Glo™ assays. IC₅₀ values <10 μM suggest high potency .
  • Anti-inflammatory Activity :
    • Measure IL-6 suppression in LPS-stimulated macrophages via ELISA (EC₅₀ ~25 μM) .

Stability Under Physiological Conditions

Q: How does pH affect the stability of 3,5-dihydroxypentanoic acid in buffer systems? A:

  • pH Stability Study :
    • Incubate at pH 2–9 (37°C, 24h). Analyze degradation via HPLC:
  • Stable : pH 4–7 (≤5% degradation).
  • Unstable : pH <3 (hydrolysis to pentanediol) or pH >8 (decarboxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanoic acid, 3,5-dihydroxy-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 3,5-dihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.